3-(Fmoc-amino)-L-alanine HCl (H-Dap(Fmoc)-OH·HCl) addresses the need for a single β-Fmoc protected Dap building block with free α-amine for SPPS. Avoid synthetic re-optimization: only this compound provides orthogonal branching without the α/β protection mismatch of Fmoc-Dap-OH or bis-Fmoc-Dap(Fmoc)-OH.
- Free α-amine for immediate backbone coupling; β-Fmoc side-chain remains intact for later modification.
- Higher molar yield per gram (MW 362.81 vs. 548.6 for bis-Fmoc analog) reduces cost in large-scale campaigns.
- HCl salt ensures reliable solubility in aqueous bioconjugation and room temp storage eliminates cold-chain logistics.
Molecular FormulaC18H19ClN2O4
Molecular Weight362.8
CAS No.366009-04-3
Cat. No.B1655452
⚠ Attention: For research use only. Not for human or veterinary use.
3-(Fmoc-amino)-L-alanine hydrochloride (also known as H-Dap(Fmoc)-OH·HCl) is a protected diamino acid derivative employed in solid-phase peptide synthesis (SPPS) . The compound presents as a white solid with the molecular formula C₁₈H₁₉ClN₂O₄ and a molecular weight of 362.81 g/mol . It consists of an L-2,3-diaminopropionic acid (L-Dap) core in which the β-amino group is protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the α-amino group remains free, and the molecule is stabilized as a hydrochloride salt . This specific protection pattern enables its use as an orthogonally protected building block for the introduction of branching points and post-synthetic modifications in peptide chains .
Orthogonal protectionβ-Fmoc protection with free α-amine for SPPS chain elongation
SPPS building blockDesigned for direct incorporation without pre-deprotection
Hydrochloride saltMay support stable handling and solubility in coupling steps
Substitution Challenges for 3-(Fmoc-amino)-L-alanine HCl
Direct substitution of 3-(Fmoc-amino)-L-alanine HCl with closely related diamino acid derivatives (such as Fmoc-Dap-OH, Fmoc-Dap(Fmoc)-OH, or Fmoc-Dab(Fmoc)-OH) is not feasible without significant alteration to synthetic outcome or protocol design. The target compound uniquely positions a single Fmoc group on the β-amino side chain, leaving the α-amino group free for immediate backbone coupling in SPPS . In contrast, Fmoc-Dap-OH protects the α-amino group while leaving the β-amino group free, necessitating a completely different orthogonal protection strategy and coupling sequence [1]. The bis-protected analog Fmoc-Dap(Fmoc)-OH has both amino groups blocked, making it unsuitable for direct chain elongation without prior selective deprotection . Furthermore, Fmoc-Dab(Fmoc)-OH contains a γ-amino group with an extended carbon chain, altering spatial geometry and flexibility relative to the β-amino configuration [2]. Each analog therefore imposes distinct synthetic constraints on deprotection timing, coupling orientation, and final peptide topology, preventing generic interchange without protocol re-optimization and outcome variability.
Fmoc-Dap-OH protection inversion
α-Fmoc with free β-amine reverses the coupling sequence and may require protocol redesign.
Bis-protected Fmoc-Dap(Fmoc)-OH
Both amino groups blocked; demands selective deprotection before elongation, altering workflow.
Fmoc-Dab(Fmoc)-OH γ-chain extension
Extended side-chain length may shift branch geometry and flexibility, impacting peptide topology.
[1] PubChem. Fmoc-Dap-OH (CID 688638). National Center for Biotechnology Information. View Source
[2] Bachem. Dap and Dab Derivatives Product Catalog. Page 2. View Source
3-(Fmoc-amino)-L-alanine HCl has a molecular weight of 362.81 g/mol . The alternative bis-protected analog Fmoc-Dap(Fmoc)-OH has a molecular weight of 548.6 g/mol . This 51.2% increase in mass directly impacts resin loading calculations and overall synthetic yield on a per-gram basis.
Molecular WeightData to verify
51% higher mass vs. bis-protected analog
Impacts resin loading and yield-per-gram calculations
Mass difference from molecular formula; supplier data
The 51% higher molecular weight of the alternative directly reduces the molar amount of functional building block obtained per unit mass purchased, altering cost-per-coupling calculations and requiring inventory adjustments.
3-(Fmoc-amino)-L-alanine HCl contains a single Fmoc group protecting the β-amino side chain of L-2,3-diaminopropionic acid, leaving the α-amino group free for immediate peptide chain elongation . The analog Fmoc-Dap-OH protects the α-amino group while the β-amino group remains unprotected [1]. This site inversion mandates a different synthetic sequence for branch point construction.
Fmoc PositionSource review
β-Fmoc (target) vs. α-Fmoc (Fmoc-Dap-OH)
Requires inverted orthogonal deprotection logic
PubChem reference; protocol redesign may be needed
Orthogonal ProtectionSPPSPeptide Branching
Evidence Dimension
Fmoc Protection Position
Target Compound Data
β-amino group protected; α-amino group free
Comparator Or Baseline
Fmoc-Dap-OH: α-amino group protected; β-amino group free
Quantified Difference
Orthogonal: Inverted protection pattern
Conditions
Solid-phase peptide synthesis protocols
Why This Matters
The protection site determines the order of coupling and deprotection steps; substituting Fmoc-Dap-OH for 3-(Fmoc-amino)-L-alanine HCl would require complete reversal of the synthetic logic for branch introduction, invalidating established protocols.
Orthogonal ProtectionSPPSPeptide Branching
[1] PubChem. Fmoc-Dap-OH (CID 688638). National Center for Biotechnology Information. View Source
Side-Chain Length and Flexibility
3-(Fmoc-amino)-L-alanine HCl is based on the L-2,3-diaminopropionic acid (L-Dap) core, which possesses a β-amino side chain of one carbon length between the α-carbon and the ω-amino group . The alternative Fmoc-Dab(Fmoc)-OH is based on L-2,4-diaminobutyric acid (L-Dab), which contains a γ-amino side chain extended by an additional methylene group [1]. This additional carbon increases side-chain flexibility and alters the spatial geometry of branch points in synthetic peptides.
Side-Chain LengthClass-level inference
β-C (Dap) vs. γ-C (Dab) — one additional methylene
May alter branch-point geometry and peptide conformation
Fmoc-Dab(Fmoc)-OH: γ-amino (2 carbons between α-C and ω-amino)
Quantified Difference
1 additional methylene group
Conditions
Structural comparison of diaminocarboxylic acid cores
Why This Matters
The additional methylene group in Dab-based building blocks changes the distance and orientation of branch points relative to the peptide backbone, potentially altering binding interactions and conformational stability in structure-activity relationship studies.
[1] Bachem. Dap and Dab Derivatives Product Catalog. Page 2. View Source
Hydrochloride Salt Stability and Solubility
3-(Fmoc-amino)-L-alanine is supplied as the hydrochloride salt, which enhances material stability and improves aqueous solubility relative to the free base form . The free base analog H-Dap(Fmoc)-OH (CAS 158860-18-5) lacks this salt counterion [1]. The hydrochloride form is stored at room temperature as a white solid , whereas bis-protected analogs such as Fmoc-Dap(Fmoc)-OH require storage at -20°C to maintain integrity .
Salt Form & StabilitySource review
Hydrochloride salt; stable at room temp.
Simplified storage and handling vs. -20°C required analog
Free base H-Dap(Fmoc)-OH; Fmoc-Dap(Fmoc)-OH requires -20°C storage
Quantified Difference
Qualitative stability advantage
Conditions
Vendor-specified storage conditions
Why This Matters
Room temperature storage simplifies inventory management and reduces cold-chain logistics costs, while the hydrochloride salt form ensures consistent solubility and reduces degradation risk during long-term laboratory storage.
Researchers building branched peptides or peptidomimetics can incorporate 3-(Fmoc-amino)-L-alanine HCl as a core branch-point residue. The free α-amino group is coupled into the elongating peptide chain using standard Fmoc-SPPS protocols, while the β-amino side chain remains protected by the Fmoc group. This enables subsequent site-specific side-chain modification without affecting the main chain, as supported by the compound's specific β-Fmoc protection pattern .
Cyclic Peptide Synthesis
For cyclic peptide synthesis projects, 3-(Fmoc-amino)-L-alanine HCl provides a β-amino anchor point for on-resin cyclization strategies. The one-carbon β-amino side chain (Dap core) offers constrained geometry compared to γ-amino (Dab) alternatives, which is advantageous when tighter turn structures are desired, as established by class-level inference from diamino acid core comparisons [1].
Post-Synthetic Bioconjugation and Labeling
3-(Fmoc-amino)-L-alanine HCl enables post-synthetic functionalization workflows where the β-amino side chain is selectively deprotected after full peptide assembly. The resulting free ω-amino group can be conjugated with fluorescent dyes, biotin, or other reporter molecules. The hydrochloride salt form ensures consistent solubility during these aqueous bioconjugation reactions .
Cost-Effective GMP Manufacturing
For process development chemists scaling peptide synthesis, 3-(Fmoc-amino)-L-alanine HCl (362.81 g/mol) offers higher molar yield per gram purchased compared to the bis-protected alternative Fmoc-Dap(Fmoc)-OH (548.6 g/mol) . The room temperature storage condition of the hydrochloride salt further reduces cold-chain logistics costs, making it a more economical choice for larger-scale campaigns where Dap branching is required .
Application
Selection Property
Validation Focus
Branched peptide synthesis
β-Fmoc orthogonal protection
Site-specific side-chain deprotection
Cyclic peptide synthesis
Dap core 1‑carbon spacer
Turn geometry and ring constraint
Post‑synthetic bioconjugation
HCl salt aqueous solubility
Conjugation efficiency in buffer
Large‑scale process development
Lower mass building block
Cost‑per‑coupling and logistics
[1] Bachem. Dap and Dab Derivatives Product Catalog. Page 2. View Source
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